molecular formula C19H24ClNO3 B1437584 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040686-99-4

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline

Cat. No.: B1437584
CAS No.: 1040686-99-4
M. Wt: 349.8 g/mol
InChI Key: JZNXYRUREAXYMR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registration

The compound N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline is systematically named according to IUPAC rules. The name reflects its structural components:

  • A 4-(2-ethoxyethoxy)aniline moiety (an aromatic amine with a 2-ethoxyethoxy substituent at the para position).
  • An N-ethyl bridge linking the aniline group to a 4-chloro-3-methylphenoxy group (a chlorinated and methyl-substituted benzene ring connected via an oxygen atom).

The CAS Registry Number for this compound is 1040686-99-4 , which uniquely identifies it in chemical databases.

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
CAS Number 1040686-99-4
Molecular Formula C₁₉H₂₄ClNO₃
Molecular Weight 349.85 g/mol

Structural Features and Functional Group Analysis

The molecule comprises two distinct aromatic systems interconnected via an ethyl chain:

  • Aromatic Ring 1 : A 4-chloro-3-methylphenoxy group featuring:
    • A chlorine atom at the para position (C4).
    • A methyl group at the meta position (C3).
    • An ether linkage (-O-) connecting the benzene ring to the ethyl bridge.
  • Aromatic Ring 2 : A 4-(2-ethoxyethoxy)aniline group containing:
    • A primary amine (-NH₂) at the para position.
    • A 2-ethoxyethoxy chain (-O-CH₂CH₂-O-CH₂CH₃) at the same position.

Functional Groups:

  • Ether linkages (two in the 2-ethoxyethoxy chain and one in the phenoxy group).
  • Primary amine (-NH₂).
  • Chloride (-Cl) and methyl (-CH₃) substituents.

Table 2: Functional Group Contributions

Functional Group Role in Structure
Ether (-O-) Enhances solubility in organic solvents; influences molecular rigidity.
Primary amine (-NH₂) Participates in hydrogen bonding and nucleophilic reactions.
Chloride (-Cl) Increases lipophilicity; affects electronic distribution.
Methyl (-CH₃) Steric hindrance; modulates metabolic stability.

The ethyl bridge (-CH₂CH₂-) between the two aromatic systems provides conformational flexibility, while the 2-ethoxyethoxy side chain introduces branched ether functionality.

Isomerism and Stereochemical Considerations

This compound exhibits no stereoisomerism due to the absence of chiral centers or double bonds with restricted rotation. However, potential structural isomerism could arise from:

  • Regioisomerism : Variations in substituent positions on the aromatic rings (e.g., chloro and methyl groups on different benzene positions).
  • Chain isomerism : Alternative arrangements of the ethoxyethoxy side chain (e.g., branching at different oxygen atoms).

Notably, the synthetic routes described in the literature yield a single regioisomer with fixed substituent positions (chloro at C4, methyl at C3, and ethoxyethoxy at C4 of the aniline ring). The lack of stereocenters simplifies its stereochemical profile, making enantiomers or diastereomers irrelevant for this structure.

Key Structural Constraints:

  • The ethyl bridge restricts rotation between the two aromatic systems, but this does not generate geometric isomerism.
  • The 2-ethoxyethoxy chain adopts an extended conformation due to steric and electronic factors, minimizing intramolecular interactions.

Properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXYRUREAXYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, a compound with the molecular formula C19_{19}H24_{24}ClNO3_3 and a molecular weight of 349.85 g/mol, has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

Chemical Structure and Synthesis

The compound features a chlorinated aromatic ring and an ethoxyethoxy side chain, which contribute to its biological properties. The synthesis typically involves the reaction of 4-chloro-3-methylphenol with appropriate amines under alkaline conditions to yield the desired aniline derivative .

1. Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For example, similar phenoxyethylamines have shown efficacy against various cancer cell lines, including prostate cancer cells (PC-3). These effects are often attributed to the modulation of apoptosis and cell proliferation pathways, particularly through interactions with adrenergic receptors .

The mechanisms underlying the biological activity of this compound can be linked to its ability to interact with specific cellular targets. For instance, some studies suggest that it may inhibit pathways involving dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cellular proliferation . This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies and Research Findings

Study Compound Cell Line Findings
Study 1This compoundPC-3 (Prostate Cancer)Induced apoptosis via alpha1 receptor modulation
Study 2Related PhenoxyethylamineVarious Cancer LinesDemonstrated significant cytotoxicity and inhibition of cell proliferation

3. Toxicological Profile

The compound is classified as an irritant, highlighting the need for caution in handling and application. Toxicological studies are essential to evaluate its safety profile comprehensively, particularly in therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP3 Reference ID
Target Compound C₁₉H₂₃ClNO₃ (inferred) ~360.8 (calc.) -N-(2-(4-Cl-3-Me-phenoxy)ethyl)
-4-(2-ethoxyethoxy)
~4.5 -
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline C₁₆H₁₈ClNO₂ 291.77 -N-(2-(4-Me-phenoxy)ethyl)
-3-Cl, 4-OMe
4.5
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline C₂₅H₂₇ClNO₃ (inferred) ~424.9 (calc.) -N-(2-(4-Cl-3,5-diMe-phenoxy)ethyl)
-3-(2-phenoxyethoxy)
~5.8
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride C₁₀H₁₅Cl₂NO 260.14 -N-(2-ethoxyethyl)
-4-Cl
3.2
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 -N-(2-ethoxybenzyl)
-4-(2-phenoxyethoxy)
5.1
Key Observations:

Lipophilicity (XLogP3): The target compound is expected to exhibit moderate lipophilicity (~4.5), comparable to 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline . Bulkier substituents (e.g., phenoxyethoxy groups) increase XLogP3 significantly, as seen in N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (~5.8) .

Ethoxyethoxy chains improve solubility in polar solvents compared to simpler alkoxy groups .

Stability Considerations:
  • Hydrolysis of ethoxyethoxy chains under acidic conditions may limit the target compound’s stability, a challenge also observed in N-(2-ethoxybenzyl)-4-(2-phenoxyethoxy)aniline .

Preparation Methods

Ether Formation Step

The initial and critical step is the formation of the ether bond between 4-chloro-3-methylphenol and an appropriate alkylating agent, typically a 2-chloroethyl derivative. This reaction is generally conducted under basic conditions to deprotonate the phenol and facilitate nucleophilic substitution.

Parameter Details
Reactants 4-Chloro-3-methylphenol, alkylating agent (e.g., 2-chloroethylamine derivative)
Base Commonly potassium carbonate or sodium hydride
Solvent Polar aprotic solvents such as DMF or DMSO
Temperature 50–90 °C depending on reagents and solvent
Reaction Time Several hours (typically 4–12 h)
Outcome Formation of 2-(4-chloro-3-methylphenoxy)ethyl intermediate

This step is crucial for establishing the phenoxyethyl moiety in the target molecule.

Coupling of Phenoxyethyl Group with Substituted Aniline

The final coupling involves linking the 2-(4-chloro-3-methylphenoxy)ethyl intermediate with the 4-(2-ethoxyethoxy)aniline. This is typically achieved through nucleophilic substitution or reductive amination depending on the functional groups present.

Parameter Details
Reactants 2-(4-Chloro-3-methylphenoxy)ethyl intermediate, 4-(2-ethoxyethoxy)aniline
Catalyst/Reagent May involve use of coupling agents or catalysts (e.g., palladium catalysts in some cases)
Solvent Polar solvents such as ethanol, DMF
Temperature Ambient to 80 °C
Reaction Time 6–24 hours
Purification Chromatography or recrystallization
Outcome Target compound this compound

This step completes the synthesis, yielding the desired compound with high specificity.

Reaction Conditions and Optimization

  • Base selection: Strong bases facilitate ether formation but must be chosen to avoid side reactions.
  • Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.
  • Temperature control: Moderate heating optimizes reaction kinetics without degrading sensitive groups.
  • Purification: Chromatographic techniques are employed to ensure high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants Conditions Outcome
1 Ether Formation 4-Chloro-3-methylphenol + alkylating agent Base, DMF, 50–90 °C, 4–12 h 2-(4-Chloro-3-methylphenoxy)ethyl intermediate
2 Alkylation 4-Aminophenol + 2-ethoxyethoxy alkylating agent Mild base, DMF, 40–80 °C, 3–8 h 4-(2-Ethoxyethoxy)aniline intermediate
3 Coupling Intermediates from steps 1 and 2 Catalyst, solvent, 20–80 °C, 6–24 h This compound

Research Findings and Notes

  • The synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.
  • The presence of the chloro substituent on the phenol ring influences reactivity and selectivity.
  • Purity and yield are optimized by stepwise purification and use of appropriate solvents.
  • The compound’s structure allows for specific biological interactions, making the synthetic method critical for reproducible research applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, and how can reaction parameters be optimized?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous aniline derivatives are synthesized by refluxing aldehyde and amine precursors in ethanol, followed by crystallization . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for ether linkages.
  • Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for imine or ether bond formation.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl alcohol) improves yield and purity .
    • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity via melting point analysis and spectroscopic methods.

Q. How can the molecular structure of this compound be unambiguously characterized?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., ethoxyethoxy, chloro-methylphenoxy groups).
  • X-ray diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles. For example, similar aniline derivatives were resolved using SHELX programs (e.g., SHELXL for refinement), with data collected at low temperatures (89 K) to minimize thermal motion .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data during structural elucidation be resolved?

  • Answer : Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Dynamic NMR : Probe exchange processes in solution to identify rotamers or tautomers.
  • Computational modeling : Compare DFT-optimized geometries with XRD data to assess energetically favorable conformers.
  • Complementary techniques : Pair XRD with IR spectroscopy to validate functional groups (e.g., C-O-C stretches in ethoxyethoxy).
    • Case study : In related Schiff bases, XRD revealed planar imine linkages, while NMR showed dynamic behavior in solution .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Answer :

  • Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes with aromatic binding pockets).
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or nucleophilic sites .
  • MD simulations : Study solvation effects or stability in lipid bilayers for pharmacokinetic insights.
    • Validation : Cross-reference computational results with experimental data (e.g., UV-Vis for electronic transitions).

Q. How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed?

  • Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered ethoxy or phenoxy groups .
  • Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) in PLATON. For high twin fractions, apply TWIN/BASF commands .
  • High-resolution data : Collect synchrotron data (<1 Å resolution) to resolve subtle structural features.

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions for etherification steps to avoid hydrolysis.
  • Crystallization : Slow evaporation from ethanol/water mixtures often yields diffraction-quality crystals .
  • Data refinement : Use Olex2 or SHELXLE for interactive refinement, ensuring R-factor convergence below 0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline

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